2-amino-N-[(4-sulfamoylphenyl)methyl]acetamide
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Overview
Description
2-amino-N-[(4-sulfamoylphenyl)methyl]acetamide is a chemical compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of an amino group, a sulfamoylphenyl group, and an acetamide moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[(4-sulfamoylphenyl)methyl]acetamide typically involves the reaction of 2-chloro-N-(4-sulfamoylphenyl)acetamide with ammonium thiocyanate in absolute ethanol. The mixture is refluxed for 3 hours, and the reaction progress is monitored using thin-layer chromatography (TLC) .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[(4-sulfamoylphenyl)methyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Condensation Reactions: The compound can undergo condensation reactions with carbonyl compounds to form imines or amides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Condensation Reactions: Reagents such as aldehydes or ketones are used, often in the presence of acid or base catalysts.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, condensation with aldehydes can yield imines, while oxidation can produce sulfonamides.
Scientific Research Applications
2-amino-N-[(4-sulfamoylphenyl)methyl]acetamide has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anticancer and antimicrobial agent due to its ability to inhibit carbonic anhydrase IX.
Biological Research: It is used in studies involving enzyme inhibition and cellular uptake mechanisms.
Industrial Applications: The compound is utilized in the synthesis of various organic intermediates and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2-amino-N-[(4-sulfamoylphenyl)methyl]acetamide involves the inhibition of carbonic anhydrase IX, an enzyme overexpressed in many solid tumors. By inhibiting this enzyme, the compound can disrupt the pH regulation in tumor cells, leading to reduced cell proliferation and increased apoptosis . The molecular targets include the active site of carbonic anhydrase IX, where the compound binds and inhibits its activity.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(4-sulfamoylphenyl)acetamide
- 2-cyano-N-(4-sulfamoylphenyl)acetamide
- 2-amino-N-(2-nitrophenyl)thiophene-3-carboxamide
Uniqueness
2-amino-N-[(4-sulfamoylphenyl)methyl]acetamide is unique due to its specific structure, which allows it to effectively inhibit carbonic anhydrase IX. This specificity makes it a valuable compound in the development of targeted anticancer therapies .
Properties
CAS No. |
824938-43-4 |
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Molecular Formula |
C9H13N3O3S |
Molecular Weight |
243.29 g/mol |
IUPAC Name |
2-amino-N-[(4-sulfamoylphenyl)methyl]acetamide |
InChI |
InChI=1S/C9H13N3O3S/c10-5-9(13)12-6-7-1-3-8(4-2-7)16(11,14)15/h1-4H,5-6,10H2,(H,12,13)(H2,11,14,15) |
InChI Key |
CYJOHVGVSWHAAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CN)S(=O)(=O)N |
Origin of Product |
United States |
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